(R,S)-Norcotinine N-Oxide

Nicotine Metabolism In Vitro Biotransformation Enzymatic Oxidation

(R,S)-Norcotinine N-Oxide is a certified reference standard for the unambiguous quantification of the minor N-oxide pathway in nicotine metabolism. Unlike generic 'cotinine N-oxide' or 'norcotinine', this standard has a distinct molecular weight (178.19 g/mol) and chromatographic retention, ensuring accurate calibration for LC-MS/MS and HPLC methods. Ideal for CYP2A6/CYP2C19 phenotyping, toxicokinetic studies, and clinical trial bioanalysis compliant with FDA/EMA guidelines.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 101708-63-8
Cat. No. B196153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S)-Norcotinine N-Oxide
CAS101708-63-8
Synonyms5-(1-Oxido-3-pyridinyl)-2-pyrrolidinone;  (+/-)-5-(3-Pyridinyl)-2-pyrrolidinone N-Oxide
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=C[N+](=CC=C2)[O-]
InChIInChI=1S/C9H10N2O2/c12-9-4-3-8(10-9)7-2-1-5-11(13)6-7/h1-2,5-6,8H,3-4H2,(H,10,12)
InChIKeyQLOVMRAJVDCTAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R,S)-Norcotinine N-Oxide (CAS 101708-63-8): Procure the Definitive Nicotine Metabolism Reference Standard


(R,S)-Norcotinine N-Oxide (CAS 101708-63-8) is a well-characterized, synthetic reference standard representing a specific minor oxidative metabolite within the complex catabolic pathway of nicotine [1]. As a racemic mixture of the pyridine N-oxide derivative of norcotinine, it possesses the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . Its primary role in research is as an essential analytical tool for the accurate identification, quantification, and study of nicotine's biotransformation, distinct from the more abundant primary and secondary metabolites like cotinine and trans-3'-hydroxycotinine [2].

(R,S)-Norcotinine N-Oxide: Why Generic Nicotine Metabolite Standards Are Inadequate for Precise Quantification


Substituting (R,S)-Norcotinine N-Oxide with a generic 'norcotinine' or 'cotinine N-oxide' standard is scientifically invalid due to fundamental differences in molecular structure, polarity, and chromatographic behavior. Norcotinine (C9H10N2O, MW 162.19) lacks the N-oxide moiety, while cotinine N-oxide (C10H12N2O2, MW 192.21) is a larger, more lipophilic molecule [1]. These structural variations lead to distinct retention times in HPLC and unique mass transitions in LC-MS/MS, making cross-analyte quantification impossible without a certified, compound-specific reference material [2]. Using an incorrect standard will introduce systematic errors in calibration, leading to inaccurate data in toxicological, pharmacokinetic, and metabolic pathway studies .

Quantitative Differentiation of (R,S)-Norcotinine N-Oxide from In-Class Nicotine Metabolites


Comparative In Vitro Formation Rates: Norcotinine N-Oxide vs. Cotinine N-Oxide

In marmoset lung homogenates, the rate of formation of cotinine N-oxide (CNO) is quantified at 0.7% of the substrate nicotine, which is comparable to the formation rate of norcotinine (NORC) at 0.9%. This establishes a similar, albeit low, metabolic flux for the precursor of (R,S)-Norcotinine N-Oxide [1]. While the direct formation rate of norcotinine N-oxide from norcotinine is not quantified in this study, the comparable generation of its parent compound (norcotinine) and cotinine N-oxide highlights that both N-oxide pathways operate at similarly low yields in this specific tissue model, contrasting sharply with the major pathway leading to cotinine (6.4%) in hepatic tissue [1].

Nicotine Metabolism In Vitro Biotransformation Enzymatic Oxidation

Cross-Study Comparative Urinary Excretion of Norcotinine and Related N-Oxides in Smokers

In a study of smokers, the urinary excretion of norcotinine (the precursor to (R,S)-Norcotinine N-Oxide) accounted for approximately 1% of total nicotine and metabolites [1]. This is significantly lower than the reported 40-60% for trans-3'-hydroxycotinine and its glucuronide, but it is within the same order of magnitude as cotinine N-oxide, which constitutes <5% of the nicotine dose in humans [2]. This quantitative similarity underscores that norcotinine and its N-oxide derivative represent a minor yet analytically distinct branch of the nicotine metabolic tree, essential for comprehensive metabolite profiling.

Toxicokinetics Human Biomonitoring Urinary Biomarkers

Enzymatic Pathway Differentiation: CYP2C19-Dependent N-Oxidation

The N-oxidation of cotinine to form cotinine N-oxide is primarily catalyzed by CYP2C19, an enzyme distinct from the CYP2A6-driven pathway that generates norcotinine and 3'-hydroxycotinine [1]. While direct evidence for the enzymatic oxidation of norcotinine to (R,S)-Norcotinine N-Oxide is not fully characterized, the existence of a separate N-oxidation pathway for cotinine suggests that the norcotinine N-oxide branch may also be under the control of specific, yet-to-be-fully-defined enzymes. This pathway segregation is crucial for interpreting inter-individual variability in nicotine metabolism, particularly in populations with known CYP2C19 polymorphisms [1].

Drug Metabolism Enzyme Kinetics CYP450 Polymorphism

Defined Purity and Characterization for Analytical Method Validation

Commercially available (R,S)-Norcotinine N-Oxide is supplied as a fully characterized reference standard, complete with a Certificate of Analysis (CoA) detailing purity (typically >95% by HPLC) and identity confirmation via MS and 1H-NMR [1]. In contrast, in-house synthesized or generic 'metabolite' standards lack this level of documented characterization and traceability, which is a requirement for regulatory submissions in bioanalytical method validation under guidelines from the FDA and EMA .

Reference Standards Analytical Chemistry Method Validation

Strategic Applications for (R,S)-Norcotinine N-Oxide in Analytical and Metabolic Research


Comprehensive Profiling of Nicotine Metabolism in In Vitro Models

This reference standard is essential for laboratories using hepatic microsomes, hepatocytes, or recombinant CYP enzymes to map the full spectrum of nicotine biotransformation. By including (R,S)-Norcotinine N-Oxide as a calibrator, researchers can accurately quantify the formation of this minor N-oxide pathway, which operates at a low flux of ~0.9% of substrate, comparable to cotinine N-oxide (0.7%), as established in marmoset tissue models [1]. This ensures that enzymatic studies, particularly those investigating the roles of CYP2A6 and CYP2C19, do not overlook this minor but analytically distinct metabolic branch.

LC-MS/MS Method Development for Complex Biological Matrices

The unique molecular weight (178.19 g/mol) and distinct chromatographic retention of (R,S)-Norcotinine N-Oxide, when compared to the more abundant norcotinine (162.19 g/mol) and cotinine N-oxide (192.21 g/mol), make it an ideal compound for optimizing and validating HILIC-MS/MS or reverse-phase LC-MS/MS methods [1]. Its use as a standard is critical for achieving the necessary resolution and sensitivity to detect this low-abundance metabolite in human urine (approx. 1% of total nicotine dose) and plasma, which is essential for accurate biomonitoring and toxicokinetic studies in smokers [2].

Regulatory-Compliant Bioanalysis for Pharmacokinetic Studies

For CROs and pharmaceutical companies conducting preclinical or clinical trials involving nicotine replacement therapies (NRT) or investigational smoking cessation drugs, (R,S)-Norcotinine N-Oxide serves as a critical reference standard for fully validated bioanalytical methods. Its well-characterized nature, including a documented Certificate of Analysis with HPLC purity and spectral data, is a prerequisite for meeting the rigorous method validation requirements set by global regulatory agencies like the FDA and EMA [1]. Using this standard ensures that the analytical data submitted in regulatory dossiers is robust, traceable, and defensible.

Investigating Inter-Individual Variability in Nicotine Pharmacogenomics

Given the distinct enzymatic control over nicotine's various metabolic pathways, (R,S)-Norcotinine N-Oxide is a valuable probe for pharmacogenomic studies. While cotinine N-oxide formation is linked to CYP2C19 [1], the specific enzyme responsible for norcotinine N-oxide formation remains an active area of investigation. Researchers can use this standard to quantify the N-oxide product in genotype-phenotype correlation studies, helping to elucidate the genetic factors that drive the substantial inter-individual variability observed in nicotine metabolism and clearance, ultimately contributing to personalized approaches for smoking cessation.

Quote Request

Request a Quote for (R,S)-Norcotinine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.